molecular formula C16H16BrNO B344628 2-Bromo-N-(2-isopropyl-phenyl)-benzamide CAS No. 303990-24-1

2-Bromo-N-(2-isopropyl-phenyl)-benzamide

Cat. No.: B344628
CAS No.: 303990-24-1
M. Wt: 318.21g/mol
InChI Key: YMNQZUUOLYOPIY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-isopropyl-phenyl)-benzamide is a halogenated benzamide derivative characterized by a bromine atom at the C2 position of the benzamide ring and a 2-isopropyl substituent on the adjacent phenyl group. The compound’s molecular formula is inferred as C₁₆H₁₆BrNO (molecular weight ≈ 318.19 g/mol), based on substituent analysis. Such halogenated benzamides are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

303990-24-1

Molecular Formula

C16H16BrNO

Molecular Weight

318.21g/mol

IUPAC Name

2-bromo-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)

InChI Key

YMNQZUUOLYOPIY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and documented properties:

Compound Name Benzamide Substituents Phenyl Ring Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-N-(2-isopropyl-phenyl)-benzamide Br at C2 2-isopropyl 318.19 (calculated) Hypothetical; steric effects likely influence reactivity -
2-Bromo-N-(2-bromophenyl)benzamide Br at C2 2-bromo 355.03 Used in Pd/Cu-catalyzed synthesis of isoindolinones
4-Bromo-N-(2-nitrophenyl)benzamide Br at C4 2-nitro 321.12 Crystallized in monoclinic system; nitro group enhances acidity of adjacent protons
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br at C5, F at C2 2-methoxy 324.15 Commercial availability; methoxy group may improve solubility
2-Bromo-N-(4-[(isopropylamino)sulfonyl]phenyl)benzamide Br at C2 4-isopropylamino sulfonyl 397.29 Sulfonyl group suggests potential bioactivity (e.g., enzyme inhibition)
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide Br at C2 Chromen-2-yl 343.99 Fluorescence properties; used in chromene-based drug design

Substituent Effects on Physicochemical Properties

  • Halogen Position : Bromine at C2 (as in the target compound) vs. C4 (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) alters molecular polarity and packing. The C2 bromine in 2-Bromo-N-(2-bromophenyl)benzamide facilitates Pd/Cu-catalyzed cyclization due to enhanced electrophilicity .
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-isopropyl group (electron-donating) in the target compound may reduce solubility in polar solvents compared to analogs with nitro (electron-withdrawing) or sulfonyl groups .
  • Steric Effects : Bulky substituents like isopropyl or tert-butyl (e.g., in 4-Bromo-N-(2-(tert-butyl)phenyl)-benzamide derivatives) can hinder crystallization or enzymatic binding .

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